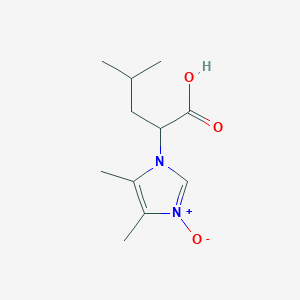

2-(4,5-dimethyl-3-oxido-1H-imidazol-1-yl)-4-methylpentanoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(4,5-Dimethyl-3-oxido-1H-imidazol-1-yl)-4-methylpentanoic acid, commonly referred to as DMOMP, is an organic compound with a wide range of applications in the scientific research field. It is a carboxylic acid found in nature and is used as a building block in the synthesis of molecules. DMOMP is a versatile compound and has been used in a variety of research applications, including the study of biochemical and physiological effects.

Applications De Recherche Scientifique

Chemical Interactions and Formation

- Methylglyoxal Formation and Detection : Methylglyoxal (MG), a highly reactive alpha-oxoaldehyde, forms various compounds including 2-amino-5-(2-amino-5-hydro-5-methyl-4-imidazolon-1-yl)pentanoic acid through enzymatic and nonenzymatic reactions. These compounds are associated with diabetes and neurodegenerative diseases complications, and MG can be quantified by HPLC or GC methods after derivatization with diamino derivatives of benzene and naphthalene, cysteamine, and others (Nemet, Varga-Defterdarović, & Turk, 2006).

Synthesis and Analytical Methods

- Synthesis of Dimethyl Derivatives for Herbicide Analysis : The dimethyl derivatives of various imazaquin, imazapyr, and related compounds, including 2-[4,5-dihydro-1,4-dimethyl-4-(1-methylethyl)-5-oxo-1H-imidazol-2-yl]-4-methyl benzoic acid, have been synthesized for developing gas chromatographic methods for analyzing imidazolinone herbicides in water, soybean, and soil (Anisuzzaman et al., 2000).

Bioorganic Chemistry

- Inhibition of Nitric Oxide Synthases : S-2-Amino-5-(2-aminoimidazol-1-yl)pentanoic acid and related compounds have been used as lead compounds in designing more potent inhibitors of nitric oxide synthases. These inhibitors interact with the binding site for the natural substrate, providing insights into structure-activity relationships for azoles (Ulhaq et al., 1998).

Crystallography and Structural Chemistry

- Synthesis and Crystal Structures of Conglomerates : The novel conglomerates obtained from the crystallization of racemic 2,5-dioxohexahydroimidazo[4,5-d]imidazole-1(2H)-yl)-3-methylbutanoic acids showed differences in molecular geometry, leading to insights into non-centrosymmetric space group crystal structures (Baranov, Vol'khina, & Kravchenko, 2021).

Propriétés

IUPAC Name |

2-(4,5-dimethyl-3-oxidoimidazol-3-ium-1-yl)-4-methylpentanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N2O3/c1-7(2)5-10(11(14)15)12-6-13(16)9(4)8(12)3/h6-7,10H,5H2,1-4H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBAGWYXCCVYCHR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C([N+](=CN1C(CC(C)C)C(=O)O)[O-])C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2465355.png)

![4-{(5Z)-5-[1-(carboxymethyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}butanoic acid](/img/structure/B2465364.png)

![1-(4-(4-chlorophenyl)piperazin-1-yl)-2-((3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)ethanone](/img/structure/B2465374.png)